molecular formula C9H10O2 B195668 Ethyl benzoate CAS No. 93-89-0

Ethyl benzoate

Cat. No. B195668
CAS RN: 93-89-0
M. Wt: 150.17 g/mol
InChI Key: MTZQAGJQAFMTAQ-UHFFFAOYSA-N
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Patent
US06756392B2

Procedure details

(4-{[(2-Chloro-pyridine-3-carbonyl)-amino]-methyl}-benzyl)-carbamic acid tert-butyl ester (12.0 g, 32.2 mmol) (see Preparation 7), 3-hydroxy-benzoic acid ethyl ester (6.42 g, 38.6 mmol) and caesium carbonate (15.7 g, 48.3 mmol) were stirred in dioxan (180 ml) at 70° C. under an atmosphere of nitrogen for 18 hours. Starting material remained, so a further aliquot of 3-hydroxy-benzoic acid ethyl ester (6.42 g, 38.6 mmol) and caesium carbonate (15.7 g, 48.3 mmol) were added along with dioxan (420 ml) and N,N-dimethylformamide (40 ml) and the reaction stirred at 70° C. for a further 22 hours. The solvent was then removed under reduced pressure, the residue partitioned between ethyl acetate (200 ml) and water (200 ml), and the organic layer separated. The organic layer was then washed with a saturated aqueous solution of sodium chloride (3-fold 100 ml), the solvent removed in vacuo and the residue purified by flash column chromatography on silica gel eluting with a solvent gradient of 0:100 changing to 50:50, by volume, ethyl acetate:hexane to give 3-{3-[4-tert-butoxycarbonylamino-methyl)-benzylcarbamoyl]-pyridin-2-yloxy}-benzoic acid ethyl ester (7.42 mg) as an off-white foam.
Name
(4-{[(2-Chloro-pyridine-3-carbonyl)-amino]-methyl}-benzyl)-carbamic acid tert-butyl ester
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
6.42 g
Type
reactant
Reaction Step One
Quantity
15.7 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
6.42 g
Type
reactant
Reaction Step Two
Quantity
15.7 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Four
Quantity
420 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(OC(=O)NCC1C=CC(CNC(C2C(Cl)=NC=CC=2)=O)=CC=1)(C)(C)C.[CH2:27]([O:29][C:30](=[O:38])[C:31]1[CH:36]=[CH:35][CH:34]=[C:33](O)[CH:32]=1)[CH3:28].C(=O)([O-])[O-].[Cs+].[Cs+].CN(C)C=O>O1CCOCC1>[CH2:27]([O:29][C:30](=[O:38])[C:31]1[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=1)[CH3:28] |f:2.3.4|

Inputs

Step One
Name
(4-{[(2-Chloro-pyridine-3-carbonyl)-amino]-methyl}-benzyl)-carbamic acid tert-butyl ester
Quantity
12 g
Type
reactant
Smiles
C(C)(C)(C)OC(NCC1=CC=C(C=C1)CNC(=O)C=1C(=NC=CC1)Cl)=O
Name
Quantity
6.42 g
Type
reactant
Smiles
C(C)OC(C1=CC(=CC=C1)O)=O
Name
Quantity
15.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
180 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
6.42 g
Type
reactant
Smiles
C(C)OC(C1=CC(=CC=C1)O)=O
Step Three
Name
Quantity
15.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Four
Name
Quantity
40 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
420 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the reaction stirred at 70° C. for a further 22 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was then removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue partitioned between ethyl acetate (200 ml) and water (200 ml)
CUSTOM
Type
CUSTOM
Details
the organic layer separated
WASH
Type
WASH
Details
The organic layer was then washed with a saturated aqueous solution of sodium chloride (3-fold 100 ml)
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue purified by flash column chromatography on silica gel eluting with a solvent gradient of 0:100 changing to 50:50, by volume, ethyl acetate

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
C(C)OC(C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.42 mg
YIELD: CALCULATEDPERCENTYIELD 0.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.